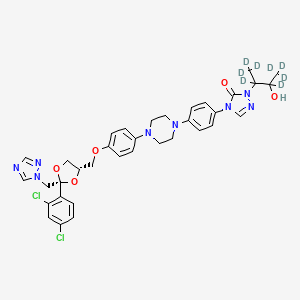

Hydroxy Itraconazole-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

R-63373 D8, also known as Hydroxy Itraconazole D8, is a deuterium-labeled derivative of Hydroxy Itraconazole. Hydroxy Itraconazole is an active metabolite of Itraconazole, a triazole antifungal agent. This compound is primarily used in scientific research due to its unique properties and applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hydroxy Itraconazole-d8 is an active metabolite of Itraconazole, which is a triazole antifungal agent . It interacts with the cytochrome P450 enzyme family, specifically CYP3A4, which plays a crucial role in drug metabolism and detoxification . The presence of this compound may result in measurement discrepancies of serum itraconazole concentrations .

Cellular Effects

This compound, like its parent compound itraconazole, exhibits antifungal activity by inhibiting cell growth and promoting cell death of fungi . It demonstrates in vitro activity against various fungal species, including Blastomyces dermatitidis, Histoplasma capsulatum, Aspergillus flavus, Aspergillus fumigatus, and Trichophyton species .

Molecular Mechanism

The mechanism of action of this compound involves its selective inhibition of the cytochrome P450 enzyme family. This inhibition occurs when this compound binds to the heme iron present in the cytochrome P450 enzyme, disrupting its ability to bind to its substrate . Consequently, the metabolism of drugs, xenobiotics, and environmental pollutants is inhibited due to the interference caused by this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that the plasma concentrations of this compound and its parent compound itraconazole can vary significantly between individuals, potentially affecting treatment success and contributing to toxicity .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the parent compound itraconazole exhibits dose-dependent effects. These effects can include antifungal activity at therapeutic doses and potential toxicity at high doses .

Metabolic Pathways

This compound is a metabolite of itraconazole, which is predominantly metabolized by the cytochrome P450 3A4 isoenzyme system (CYP3A4), resulting in the formation of several metabolites, including Hydroxy Itraconazole .

Subcellular Localization

Given its role as a metabolite of itraconazole and its interaction with the cytochrome P450 enzyme family, it is likely that this compound is localized in the endoplasmic reticulum, where the cytochrome P450 enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-63373 D8 involves the deuterium labeling of Hydroxy ItraconazoleThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of R-63373 D8 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production methods are designed to meet the high demand for this compound in various research applications .

Chemical Reactions Analysis

Types of Reactions: R-63373 D8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert R-63373 D8 into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

R-63373 D8 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in biological studies to investigate the metabolism and bioavailability of Itraconazole.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of Itraconazole in the body.

Industry: Applied in the development of new antifungal agents and other pharmaceutical products

Comparison with Similar Compounds

- Hydroxy Itraconazole

- Itraconazole

- Ketoconazole

Comparison: R-63373 D8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability and bioavailability of the compound, making it a valuable tool for studying the pharmacokinetics and metabolism of Itraconazole. Compared to similar compounds, R-63373 D8 offers improved selectivity and potency in inhibiting the cytochrome P450 enzyme family .

Properties

CAS No. |

1217516-26-1 |

|---|---|

Molecular Formula |

C35H38Cl2N8O5 |

Molecular Weight |

729.7 g/mol |

IUPAC Name |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D |

InChI Key |

ISJVOEOJQLKSJU-QIKAZICUSA-N |

SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

112559-91-8 (unlabelled) |

Synonyms |

4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(2-hydroxy-1-methylpropyl-d8)-3H-1,2,4-triazol-3-one; R 63373-d8; |

tag |

Itraconazole Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.